N-(1-cyclopropylethyl)-3-ethoxyaniline

Catalog No.
S13783686
CAS No.
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-cyclopropylethyl)-3-ethoxyaniline

Product Name

N-(1-cyclopropylethyl)-3-ethoxyaniline

IUPAC Name

N-(1-cyclopropylethyl)-3-ethoxyaniline

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-3-15-13-6-4-5-12(9-13)14-10(2)11-7-8-11/h4-6,9-11,14H,3,7-8H2,1-2H3

InChI Key

BUOREEHRRYJYAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(C)C2CC2

N-(1-cyclopropylethyl)-3-ethoxyaniline is an organic compound characterized by its unique structure, which includes a cyclopropyl group and an ethoxy group attached to an aniline moiety. Its chemical formula is C13H19NOC_{13}H_{19}NO and it features a cyclopropyl ring connected to a 1-ethyl group, along with a 3-ethoxy substituent on the aniline nitrogen. This compound falls within the category of substituted anilines, which are important in various chemical applications due to their diverse reactivity and biological activity.

The chemical behavior of N-(1-cyclopropylethyl)-3-ethoxyaniline can be categorized into several types of reactions:

  • Electrophilic Substitution: The presence of the aniline nitrogen allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.
  • Nucleophilic Reactions: The ethoxy group can participate in nucleophilic substitution reactions, particularly in the presence of strong electrophiles.
  • Reduction Reactions: The compound can undergo reduction to yield various derivatives, depending on the conditions and reagents used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(1-cyclopropylethyl)-3-ethoxyaniline exhibits potential biological activities that make it of interest in pharmacological research. While specific studies on this compound may be limited, substituted anilines often display a range of activities including:

  • Antimicrobial Properties: Many aniline derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain substituted anilines have been investigated for their ability to inhibit tumor growth.
  • Neuroactive Effects: Some compounds in this class interact with neurotransmitter systems, potentially influencing mood and cognition.

Further studies are needed to elucidate the specific biological mechanisms and therapeutic potential of N-(1-cyclopropylethyl)-3-ethoxyaniline.

The synthesis of N-(1-cyclopropylethyl)-3-ethoxyaniline can be achieved through several methods:

  • Alkylation of Aniline: Starting from 3-ethoxyaniline, a cyclopropyl group can be introduced via alkylation using appropriate alkyl halides under basic conditions.
  • Direct Amination: The cyclopropylethyl group can be introduced through direct amination reactions involving cyclopropyl-containing precursors.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired structure.

Each method offers different advantages in terms of yield, purity, and scalability.

N-(1-cyclopropylethyl)-3-ethoxyaniline has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with targeted biological activity.
  • Agricultural Chemicals: Its properties may lend themselves to use as pesticides or herbicides.
  • Dyes and Pigments: The compound's structure may be useful in synthesizing dyes for textiles or other materials.

Research into its specific applications is ongoing as its properties are better understood.

Interaction studies involving N-(1-cyclopropylethyl)-3-ethoxyaniline focus on its behavior with biological targets such as enzymes and receptors. These studies typically assess:

  • Binding Affinity: How well the compound binds to specific proteins or receptors.
  • Mechanism of Action: Understanding how it influences biological pathways at the molecular level.
  • Synergistic Effects: Investigating interactions with other compounds that may enhance or inhibit its activity.

Such studies are crucial for determining the compound's therapeutic potential and safety profile.

N-(1-cyclopropylethyl)-3-ethoxyaniline shares structural similarities with other substituted anilines. Here are some comparable compounds:

CompoundStructure FeaturesUnique Aspects
N-Cyclohexyl-p-ethoxyanilineCyclohexyl group instead of cyclopropylPotentially different pharmacological properties
N-(1-methylpropyl)-4-ethoxyanilineLonger alkyl chainDifferent steric effects impacting reactivity
N-(1-isopropyl)-3-methoxyanilineIsopropyl group with methoxy substitutionVariations in solubility and biological activity

The uniqueness of N-(1-cyclopropylethyl)-3-ethoxyaniline lies in its specific combination of a cyclopropyl ring with ethoxy and aniline functionalities, which may confer distinct chemical reactivity and biological effects compared to these similar compounds. Further comparative studies could provide deeper insights into its unique properties and potential advantages in various applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types